SCH-351591 is a potent and selective inhibitor of phosphodiesterase-4 (PDE4), an enzyme that plays a crucial role in the hydrolysis of cyclic adenosine monophosphate (cAMP). By inhibiting this enzyme, SCH-351591 increases intracellular cAMP levels, which leads to the modulation of various cellular processes, particularly in inflammatory pathways. This compound has demonstrated significant potential for treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) due to its ability to inhibit all four subtypes of PDE4 (A, B, C, and D) effectively .
The specific conditions for these reactions often require organic solvents and catalysts to yield the desired products .
The biological activity of SCH-351591 is primarily linked to its role as a PDE4 inhibitor. By preventing the breakdown of cAMP, it enhances anti-inflammatory responses and modulates immune functions. Studies have shown that SCH-351591 can inhibit cytokine production in human blood mononuclear cells, indicating its potential efficacy in reducing inflammation associated with respiratory conditions .
The synthesis of SCH-351591 involves multiple steps that typically start with the preparation of key intermediates. The process requires specific reagents and catalysts to facilitate the formation of the final product. The synthesis has been detailed in various studies, highlighting the importance of optimizing reaction conditions for yield and purity .
SCH-351591 has been extensively studied for its therapeutic applications, particularly in treating respiratory diseases such as asthma and COPD. Its ability to inhibit PDE4 effectively makes it a candidate for reducing inflammation and improving respiratory function. Additionally, ongoing research is exploring its potential use in other inflammatory conditions .
Interaction studies involving SCH-351591 have focused on its binding affinity and selectivity towards different PDE4 subtypes. It has been shown to have a favorable profile compared to other PDE4 inhibitors, making it a subject of interest in pharmacological research. Studies also indicate that it does not exhibit significant cytotoxic effects while effectively regulating pro-inflammatory cytokine release .
Several compounds share structural similarities with SCH-351591, particularly within the class of PDE4 inhibitors. Notable examples include:
Compound Name | Structure Features | IC50 (nM) | Unique Characteristics |
---|---|---|---|
Roflumilast | Contains a dichloropyridine moiety | 58 | First-generation PDE4 inhibitor |
Cilomilast | Similar quinoline structure | 50 | Developed for oral administration |
GSK256066 | Designed for inhaled administration | 30 | More effective in clinical trials |
SCH-365351 | Metabolite of SCH-351591 | 20 | Higher selectivity towards PDE4B/D |
SCH-351591 is distinguished by its ability to inhibit all four subtypes of PDE4 effectively while maintaining a favorable pharmacokinetic profile. Its structural features allow for specific interactions within the enzyme's active site, enhancing its therapeutic potential compared to other compounds in the same class .
SCH-351591 (IUPAC name: N-(3,5-Dichloro-1-oxido-4-pyridinyl)-8-methoxy-2-(trifluoromethyl)-5-quinoline carboxamide) is a heterocyclic compound featuring a quinoline core substituted with methoxy and trifluoromethyl groups at positions 8 and 2, respectively. The carboxamide group at position 5 links to a 3,5-dichloropyridin-4-amine 1-oxide moiety. Its molecular formula is C₁₇H₁₀Cl₂F₃N₃O₃, with a molecular weight of 432.2 g/mol. The compound’s structure integrates aromatic, amide, and N-oxide functional groups, contributing to its unique physicochemical and biological properties.
Table 1: Key Identifiers of SCH-351591
Identifier | Value |
---|---|
CAS Registry Number | 444659-43-2 |
PubChem CID | 9802841 |
ChEBI ID | 77774 |
UNII | G6EF7V146S |
SCH-351591 is systematically named according to IUPAC guidelines, reflecting its quinoline and pyridine N-oxide substructures. The quinoline component is numbered such that the methoxy group occupies position 8, the trifluoromethyl group position 2, and the carboxamide group position 5. The pyridine N-oxide moiety is substituted with chlorine atoms at positions 3 and 5, while the N-oxide functional group resides at position 1. Classified as an aromatic amide, SCH-351591 belongs to the phosphodiesterase-4 (PDE4) inhibitor family, targeting cyclic adenosine monophosphate (cAMP) hydrolysis.
SCH-351591 exhibits limited aqueous solubility but is soluble in dimethyl sulfoxide (DMSO). Its logP (partition coefficient) is influenced by the trifluoromethyl and chloro substituents, enhancing lipophilicity. The compound’s pKa remains uncharacterized in public databases, though the pyridine N-oxide and carboxamide groups likely contribute to its acid-base behavior. Stability studies indicate susceptibility to hydrolytic degradation under extreme pH conditions, necessitating storage at controlled temperatures.
Property | Value |
---|---|
Molecular Weight | 432.2 g/mol |
Solubility | Soluble in DMSO |
LogP | Not reported |
Stability | Hydrolysis-sensitive |
The synthesis of SCH-351591 involves a multi-step sequence starting with the preparation of 8-methoxy-2-(trifluoromethyl)quinoline-5-carboxylic acid and 3,5-dichloropyridin-4-amine 1-oxide. Key steps include:
Optimization of reaction conditions (e.g., temperature, solvent selection) is critical to minimizing side products, particularly during the N-oxide formation and amide coupling steps. Industrial-scale manufacturing may employ continuous flow chemistry to enhance yield and reduce waste.
Structural confirmation of SCH-351591 relies on spectroscopic and chromatographic methods:
X-ray crystallography data, though unavailable in public records, would further clarify the compound’s three-dimensional conformation and active-site interactions.